molecular formula C23H19NO3S B3002207 [4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-04-8

[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B3002207
CAS No.: 1114652-04-8
M. Wt: 389.47
InChI Key: NFTXZMTWGCAPKP-UHFFFAOYSA-N
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Description

The compound 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is an organic compound. It contains a benzothiazinone ring which is a type of heterocyclic compound . The presence of the ethylphenyl group suggests that it may have unique properties compared to other benzothiazinones .


Molecular Structure Analysis

The compound has a molecular formula of C24H21NO3S, an average mass of 403.493 Da, and a monoisotopic mass of 403.124207 Da . It contains a benzothiazinone ring, a functional group known for its wide range of biological activities .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis Techniques : A two-pot synthesis method has been developed for creating N,N-disubstituted 4H-3,1-benzothiazin-2-amines, starting from aryl(2-isothiocyanatophenyl)methanones. This process involves treatment with secondary amines to produce keto thioureas, followed by reaction with sodium borohydride or methylmagnesium bromide (Kobayashi & Kanbe, 2011).
  • Structural Characterization : The crystal and molecular structure of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, has been reported, highlighting the complexity of benzothiazinone synthesis (Eckhardt et al., 2020).

Novel Compounds and Derivatives

  • Development of New Ring Systems : Research has led to the creation of new ring systems, like 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, providing avenues for the exploration of unique chemical properties (Coppo & Fawzi, 1998).
  • Computational Studies : Computational and quantum chemical calculations have been employed in the study of 1,4-benzothiazines, aiding in understanding their optimized geometry and photophysical properties (Preet & Cannoo, 2015).

Bioactivity and Pharmacological Potential

  • Antioxidant Properties : Certain derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and shown to possess effective antioxidant power, suggesting potential applications in pharmacology (Çetinkaya et al., 2012).
  • Antimicrobial and Antiviral Activity : Some substituted benzimidazoles have demonstrated selective activity against specific viruses and fungi, indicating their potential as antimicrobial and antiviral agents (Sharma et al., 2009).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of various 1,2-benzothiazine derivatives, showcasing modern approaches to chemical synthesis (Ahmad et al., 2011).

Theoretical and Experimental Analysis

  • Density Functional Theory (DFT) Studies : DFT has been applied for studying molecular structures and electronic properties of various compounds, providing a deeper understanding of their chemical behavior (Cojocaru et al., 2013).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-2-17-9-8-12-19(15-17)24-16-22(23(25)18-10-4-3-5-11-18)28(26,27)21-14-7-6-13-20(21)24/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTXZMTWGCAPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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